molecular formula C25H20ClN5O2 B2876079 N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-60-1

N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2876079
CAS RN: 1031594-60-1
M. Wt: 457.92
InChI Key:
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Description

Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They are often used in medical chemistry and are considered important heterocyclic scaffolds . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The properties of these derivatives depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Synthesis Analysis

Quinazolin-4 (3H)-one, a type of quinazoline derivative, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . Other quinazoline derivatives can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituents attached to the quinazoline ring . For example, phenyltriazole and 2-amioquinazoline hybrids have been found to be active against certain human cancer cell lines .


Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives can be quite diverse, depending on the specific derivative and the conditions under which the reaction is carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be influenced by the specific substituents attached to the quinazoline ring .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, such as the compound , are known for their stability and versatility in drug development. They mimic the amide bond, which is a common feature in many drugs, and have been used to create medicines like Rufinamide (an anticonvulsant) and Tazobactam (a β-lactam antibiotic) .

Organic Synthesis

The triazole ring serves as a stable scaffold in organic synthesis. It can be incorporated into various organic molecules, enhancing their stability and reactivity, which is crucial for developing new synthetic methodologies .

Polymer Chemistry

In polymer chemistry, triazole derivatives contribute to the creation of polymers with specific properties, such as increased thermal stability or novel functionalities, which can be applied in materials science .

Supramolecular Chemistry

The hydrogen bonding ability and strong dipole moment of triazoles make them suitable for designing supramolecular structures. These structures have potential applications in creating molecular machines and smart materials .

Bioconjugation

Triazole rings can be used in bioconjugation to attach various molecules to biological substrates. This is particularly useful in the field of chemical biology for labeling and tracking biological molecules .

Chemical Biology

In chemical biology, triazoles are used to explore biological systems. Their incorporation into biomolecules can help in understanding biological processes and developing new biotechnological tools .

Fluorescent Imaging

Due to their fluorescent properties, triazoles can be used in imaging techniques. They can help in visualizing biological processes, which is essential for diagnostics and research .

Antifungal, Antioxidant, and Antitubercular Activities

Recent studies have shown that triazole derivatives exhibit significant antifungal, antioxidant, and antitubercular activities. This opens up possibilities for developing new therapeutic agents against various diseases .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with quinazoline derivatives can vary depending on the specific derivative. Some quinazoline derivatives are approved for medical use, suggesting that they have been found to be safe for use under certain conditions .

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that research into quinazoline derivatives is a promising direction for future drug development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 4-chlorophenethylamine with 3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid, followed by the addition of an acylating agent to form the carboxamide functional group.", "Starting Materials": [ "4-chlorophenethylamine", "3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "Acylating agent" ], "Reaction": [ "Condensation of 4-chlorophenethylamine with 3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid in the presence of a coupling agent such as EDC or DCC to form an amide bond", "Addition of an acylating agent such as acetic anhydride or benzoyl chloride to the amine group of the resulting product to form the carboxamide functional group", "Purification of the final product through recrystallization or chromatography" ] }

CAS RN

1031594-60-1

Product Name

N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Molecular Formula

C25H20ClN5O2

Molecular Weight

457.92

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H20ClN5O2/c1-15-3-2-4-17(13-15)22-23-28-25(33)20-10-7-18(14-21(20)31(23)30-29-22)24(32)27-12-11-16-5-8-19(26)9-6-16/h2-10,13-14,30H,11-12H2,1H3,(H,27,32)

SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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